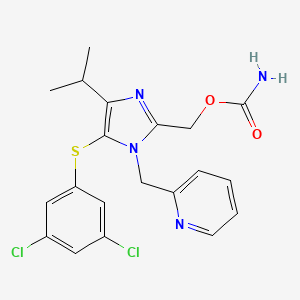
N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline typically involves the reaction of 10-methyl-9,10-dihydroacridine with N,N-dimethylaniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process might include steps such as purification and crystallization to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine) . The reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
科学研究应用
N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline has several scientific research applications, including:
作用机制
The mechanism of action of N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways . The exact mechanism depends on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other acridine derivatives such as:
Uniqueness
N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to biological research .
属性
CAS 编号 |
60891-64-7 |
|---|---|
分子式 |
C22H22N2 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(10-methyl-9H-acridin-9-yl)aniline |
InChI |
InChI=1S/C22H22N2/c1-23(2)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24(3)21-11-7-5-9-19(21)22/h4-15,22H,1-3H3 |
InChI 键 |
NWDNCANEYPKOTQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
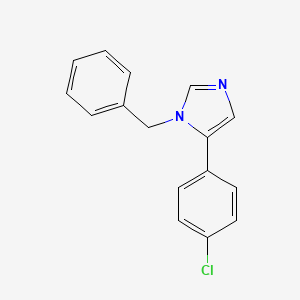
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
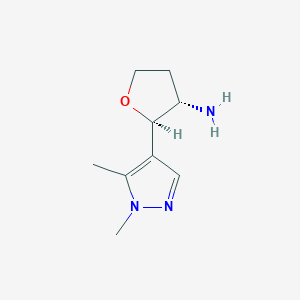
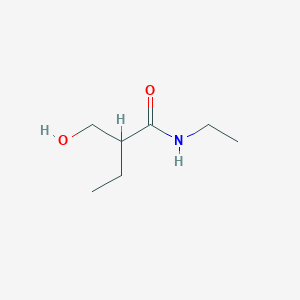
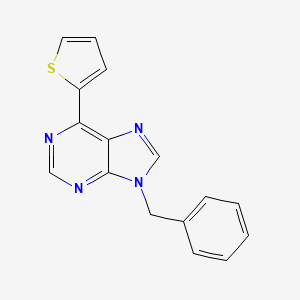
![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
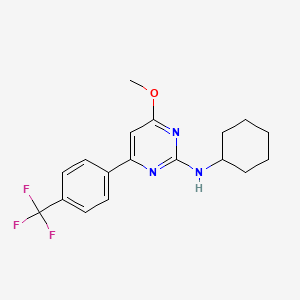
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
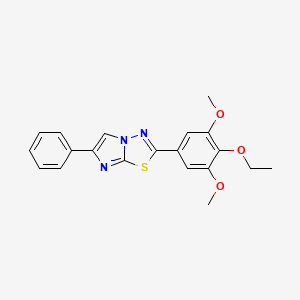
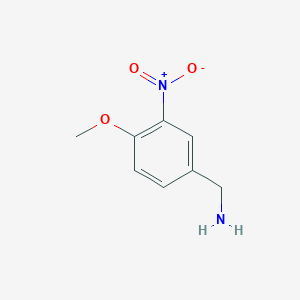
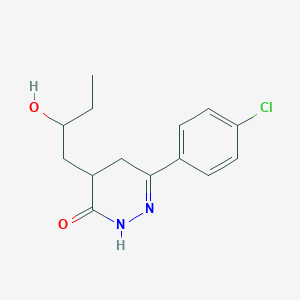
![3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)
